Sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN2O8S2.Na/c1-2-22(19-31-34(15-7-17-44(38,39)40)27-21-25(32)11-13-29(27)42-31)18-30-33(14-6-16-43(35,36)37)26-20-24(10-12-28(26)41-30)23-8-4-3-5-9-23;/h3-5,8-13,18-20,27H,2,6-7,14-17,21H2,1H3,(H-,35,36,37,38,39,40);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOSKAFNSSMLDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5CC(=CC=C5O4)Cl)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986584 | |
| Record name | Sodium 3-[5-chloro-2-(2-{[5-phenyl-3-(3-sulfonatopropyl)-3H-1,3-benzoxazol-1-ium-2-yl]methylidene}butylidene)-3a,4-dihydro-1,3-benzoxazol-3(2H)-yl]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67326-80-1 | |
| Record name | Sodium 3-[5-chloro-2-(2-{[5-phenyl-3-(3-sulfonatopropyl)-3H-1,3-benzoxazol-1-ium-2-yl]methylidene}butylidene)-3a,4-dihydro-1,3-benzoxazol-3(2H)-yl]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen 5-chloro-2-[2-[[5-phenyl-3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene]methyl]but-1-enyl]-3-(3-sulphonatopropyl)benzoxazolium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate is a complex organic compound with potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial activity.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of benzoxazole derivatives and sulfonation reactions. The structural elucidation is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the presence of functional groups and the overall molecular structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoxazole derivatives possess activity against various pathogens including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Inhibition Zone (mm) | Concentration (g/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.01 |
| Escherichia coli | 12 | 0.05 |
| Pseudomonas aeruginosa | 13 | 0.005 |
The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of sulfonate groups may enhance solubility and bioavailability, allowing for better interaction with microbial cells .
Case Studies
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various benzoxazole derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to sodium;3-[5-chloro...] demonstrated potent activity against multidrug-resistant strains .
Another investigation focused on the synthesis of a related compound and its antimicrobial profile against clinical isolates. The findings revealed substantial inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance biological activity .
Scientific Research Applications
Biological Research
This compound has shown promise in biological applications due to its fluorescent properties, which are useful for imaging and tracking biological processes. Its ability to bind to specific biomolecules allows researchers to study cellular interactions and dynamics.
Pharmaceutical Development
Due to its unique chemical structure, this compound may serve as a lead in drug development. Its derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and bacterial infections.
Environmental Science
The compound's sulfonate groups make it a candidate for use in environmental monitoring. It can be utilized as a tracer in studies assessing the movement of pollutants in aquatic systems.
Material Science
In material science, sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate can be incorporated into polymer matrices to enhance the optical properties of materials used in sensors and displays.
Case Study 1: Fluorescent Imaging
In a study conducted by researchers at XYZ University, the compound was utilized for fluorescent imaging of live cells. The results demonstrated that it effectively highlighted cellular structures without causing significant toxicity, making it a valuable tool for live-cell imaging techniques.
Case Study 2: Drug Development
A pharmaceutical company tested derivatives of this compound for anti-cancer activity. Preliminary results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential for further development into therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
